molecular formula C28H22Cl2FNO3 B136387 Flumethrin CAS No. 69770-45-2

Flumethrin

Cat. No. B136387
CAS RN: 69770-45-2
M. Wt: 510.4 g/mol
InChI Key: YXWCBRDRVXHABN-JCMHNJIXSA-N
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Description

Flumethrin is a synthetic pyrethroid insecticide widely used in agriculture, livestock, and household insect control. It is particularly effective against ectoparasites such as Varroa mites in honeybees, ticks, and mites in cattle, and has been used in various formulations including pour-on applications, dips, and plastic strips for beehives . Despite its efficacy in pest control, flumethrin has been associated with adverse effects on non-target organisms, including honeybees and possibly other animals, as evidenced by studies showing its neurotoxicity, cytotoxicity, and potential endocrine-disrupting properties .

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involving flumethrin, such as its metabolism in organisms and its degradation in the environment, are not directly discussed in the provided papers. However, the effects of flumethrin on hepatic drug-metabolizing enzymes suggest that it undergoes metabolic processing in the liver, which could involve various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of flumethrin, such as solubility, stability, and lipophilicity, are not detailed in the provided papers. However, the distribution behavior of flumethrin in the hair coat of cattle following topical application suggests that it has a degree of lipophilicity, which facilitates its adherence to and persistence in the hair and skin of treated animals . Additionally, its ability to accumulate in beeswax indicates that flumethrin is lipophilic and persistent in the environment .

Relevant Case Studies

Several case studies have been conducted to assess the impact of flumethrin on non-target organisms. In honeybees, flumethrin has been shown to reduce lifespan, induce avoidance responses, interfere with olfactory learning, and act as a punishing reinforcer . In vitro studies have demonstrated flumethrin's cytotoxic and apoptotic effects on mammalian cells, including neuroblastoma and breast cancer cell lines, suggesting potential risks to human health . Additionally, the use of flumethrin in cattle has been associated with a reduction in tick numbers and incidence of tick-borne diseases, demonstrating its effectiveness in livestock protection .

Scientific Research Applications

Effect on Honeybees

Flumethrin, an acaricide used for Varroa mite control in honeybee keeping, has been shown to adversely affect the lifespan of Asian honeybees, Apis cerana cerana. It induces an innate avoidance response, acts as a punishing reinforcer in olfactory learning, and interferes with the association of an appetitive conditioned stimulus. Extended exposure to flumethrin within a colony reduces olfactory learning over time (Tan, Yang, Wang, & Menzel, 2013).

Toxicological Characteristics

Research indicates that flumethrin exhibits high acute toxicity to honeybees, with significant antioxidant response, detoxification, immune reaction, and apoptosis observed in the midguts of bees after chronic exposure. This suggests potential risks to bees and potential disturbances to homeostasis under longer exposure conditions (Qi et al., 2020).

Impact on Honeybee Larvae

Exposure of honeybee larvae to flumethrin leads to significant physiological damage. Higher concentrations of flumethrin affect enzyme activities related to detoxification and metabolism in larvae and newly emerged honeybees. It also down-regulates the expression levels of olfactory, antioxidant, immune, and detoxification-related genes, indicating a comprehensive impact on the larvae and emerging adult honeybees (Liu et al., 2022).

Use in Livestock

Flumethrin is extensively used in livestock, but its application can lead to changes in various biochemical and immunological parameters in animals like goats. A study showed mild changes in biochemical and immunological parameters following weekly dermal application for three months, but without a tendency to accumulate in different tissues (Dewangan et al., 2012).

Efficacy Against Ticks

Flumethrin has been found effective in controlling ticks in livestock and cattle, showing significant efficacy against various tick species. The application of flumethrin leads to a reduction in tick numbers and related infections in field-grazed cattle and is influenced by factors like sheep breed and application site (Fourie, Kok, & Peter, 2001), (Shimizu et al., 2000).

Safety And Hazards

Flumethrin has a negative effect on Apis ceranàs lifespan, induces an innate avoidance response, acts as a punishing reinforcer in olfactory learning, and interferes with the association of an appetitive conditioned stimulus . Furthermore, flumethrin uptake within the colony reduces olfactory learning over an extended period of time . Following substantial ingestion, patients may develop coma, convulsions and severe muscle fasciculations and may take several days, occasionally weeks, to recover .

Future Directions

There are few tests using companion animal parasiticides, this review additionally includes tests of technical grade (TG) active ingredients (defined here as >95% pure) .

properties

IUPAC Name

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2FNO3/c1-28(2)21(15-22(30)17-8-11-19(29)12-9-17)26(28)27(33)35-25(16-32)18-10-13-23(31)24(14-18)34-20-6-4-3-5-7-20/h3-15,21,25-26H,1-2H3/b22-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWCBRDRVXHABN-JCMHNJIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(C4=CC=C(C=C4)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)/C=C(/C4=CC=C(C=C4)Cl)\Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumethrin

CAS RN

69770-45-2
Record name Flumethrin [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069770452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-cyano-4-fluoro-3-phenoxybenzyl 3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUMETHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O051W13LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,660
Citations
S Qi, X Niu, D hui Wang, C Wang, L Zhu, X Xue… - Science of the Total …, 2020 - Elsevier
… Currently, information on the toxicological characteristics of flumethrin on … of flumethrin in newly emerged adult honey bees under laboratory conditions. Results showed that flumethrin …
Number of citations: 38 www.sciencedirect.com
E Brianti, G Gaglio, E Napoli, L Falsone, C Prudente… - Parasites & vectors, 2014 - Springer
… The slow-release collar containing a combination of 10% imidacloprid and 4.5% flumethrin tested in this study proved to be safe and highly effective (90.5–100%) in preventing L. …
Number of citations: 91 link.springer.com
DZ Bissacot, I Vassilieff - Journal of Analytical Toxicology, 1997 - academic.oup.com
A procedure to determine residue concentrations of synthetic pyrethroid insecticides (flumethrin, deltamethrin, cypermethrin and cyhalothrin) in the milk and blood of lactating dairy cows …
Number of citations: 80 academic.oup.com
HH Oruc, JM Hranitz, A Sorucu, M Duell… - Journal of economic …, 2012 - academic.oup.com
… flumethrin through hygienic behaviors during the application period and receive low doses of flumethrin … The goal of our study was to determine the acute oral toxicity of flumethrin and …
Number of citations: 31 academic.oup.com
D Stanneck, J Rass, I Radeloff, E Kruedewagen… - Parasites & vectors, 2012 - Springer
… of flumethrin is simple without the need for glucuronidation. Flumethrin itself or its main metabolite flumethrin … Moreover, flumethrin acid is pharmacologically inactive [18]. The decreased …
Number of citations: 90 link.springer.com
D Stanneck, EM Kruedewagen, JJ Fourie, IG Horak… - Parasites & vectors, 2012 - Springer
… The results of the study on the effect of imidacloprid and flumethrin residues on in-contact … Table 5 Effect of imidacloprid/flumethrin residues on Ctenocephalides felis felis larvae on …
Number of citations: 94 link.springer.com
A Anadon, MR Martinezlarranaga, MJ Diaz… - Toxicology and applied …, 1995 - Elsevier
… exposure to the pyrethroid insecticide flumethrin (40 mg/kg … Pretreatment with flumethrin decreased the activities of … of antipyrine was decreased by flumethrin pretreatment (54%), …
Number of citations: 27 www.sciencedirect.com
MR Lappin, WL Davis, JR Hawley… - Parasites & …, 2013 - parasitesandvectors.biomedcentral …
… A flea and tick collar that contains imidacloprid 10% and flumethrin 4.5% was placed on designated cats in this study following the manufacturer’s guidelines[9–11]. b The collars were …
E Brianti, L Falsone, E Napoli… - Parasites & …, 2017 - parasitesandvectors.biomedcentral …
… In this study the efficacy of a 10% imidacloprid/4.5% flumethrin polymer matrix collar, licensed … The 10% imidacloprid/4.5% flumethrin collar significantly reduced the risk of L. infantum …
MV Reichard, JE Thomas, RG Arther… - Parasitology …, 2013 - researchgate.net
… Our results indicate that application of the 10 % imidacloprid/4.5 % flumethrin collar to cats … Treated cats were fitted with 10 % imidacloprid/4.5 % flumethrin collars on study day 0 and …
Number of citations: 61 www.researchgate.net

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